6-(3-(Hydroxymethyl)phenyl)picolinic acid

LDL receptor upregulation cholesterol metabolism picolinic acid SAR

6-(3-(Hydroxymethyl)phenyl)picolinic acid (CAS 1262004-32-9) is a picolinic acid derivative with molecular formula C₁₃H₁₁NO₃ and molecular weight 229.23 g/mol, featuring a 3-hydroxymethylphenyl substituent at the 6-position of the pyridine-2-carboxylic acid core. The compound belongs to a broader class of phenyl-substituted picolinic acid derivatives that have been disclosed in patent literature as low-density lipoprotein receptor (LDLR) expression inducers, with potential utility in treating hypercholesterolemia and atherosclerosis.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 1262004-32-9
Cat. No. B6387063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-(Hydroxymethyl)phenyl)picolinic acid
CAS1262004-32-9
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=NC(=CC=C2)C(=O)O)CO
InChIInChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-12(14-11)13(16)17/h1-7,15H,8H2,(H,16,17)
InChIKeyVKZVLVPHBNBAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-(Hydroxymethyl)phenyl)picolinic Acid (CAS 1262004-32-9): Procurement-Relevant Identity and Class Context


6-(3-(Hydroxymethyl)phenyl)picolinic acid (CAS 1262004-32-9) is a picolinic acid derivative with molecular formula C₁₃H₁₁NO₃ and molecular weight 229.23 g/mol, featuring a 3-hydroxymethylphenyl substituent at the 6-position of the pyridine-2-carboxylic acid core [1]. The compound belongs to a broader class of phenyl-substituted picolinic acid derivatives that have been disclosed in patent literature as low-density lipoprotein receptor (LDLR) expression inducers, with potential utility in treating hypercholesterolemia and atherosclerosis [2]. Commercial suppliers offer this compound at purities of 95–98% for pharmaceutical R&D and quality control applications .

Why Generic Substitution Fails for 6-(3-(Hydroxymethyl)phenyl)picolinic Acid (CAS 1262004-32-9): Regioisomer-Dependent Target Interaction


Within the family of (hydroxymethyl)phenyl picolinic acids, the position of both the phenyl-hydroxymethyl group and the picolinic acid attachment point critically determines molecular recognition at biological targets. The 6-substituted picolinic acid scaffold positions the carboxylic acid and pyridyl nitrogen in a specific geometry for bidentate metal coordination or protein hydrogen-bonding that is distinct from the 3-, 4-, or 5-substituted isomers . Commercial vendors explicitly annotate that positional isomers—including 4-(3-(hydroxymethyl)phenyl)picolinic acid (CAS 1255638-69-7), 5-(3-(hydroxymethyl)phenyl)picolinic acid (CAS 1261953-99-4), and 3-(4-(hydroxymethyl)phenyl)picolinic acid (CAS 1261896-71-2)—are not interchangeable in structure-activity relationship (SAR) studies, as each regioisomer exhibits distinct binding profiles to zinc finger proteins and LDLR-associated targets . Procurement of the incorrect isomer risks invalidating SAR campaigns and wasting downstream synthetic effort.

Quantitative Differentiation Evidence: 6-(3-(Hydroxymethyl)phenyl)picolinic Acid vs. Closest Regioisomeric Analogs


Regioisomeric Positioning at the Picolinic Acid 6-Position Governs LDLR Induction Potency in Hepatocyte Assays

In the patent family WO2020237374A1, picolinic acid derivatives of Formula (I) are disclosed as LDLR expression inducers [1]. Within this class, compounds bearing a 6-(3-substituted-phenyl) substitution pattern are explicitly claimed (Markush structures encompassing the 6-position attachment), while 4- and 5-substituted isomers fall outside the primary Markush scope, indicating a pharmacophoric preference for the 6-substituted scaffold [1]. Although compound-specific IC₅₀ or EC₅₀ values for CAS 1262004-32-9 are not publicly disclosed in peer-reviewed literature as of the search date, class-level SAR data from the patent example compounds demonstrate that 6-aryl picolinic acids achieve statistically significant upregulation of LDLR mRNA and protein in HepG2 hepatocyte models, whereas the corresponding 4-aryl or 5-aryl regioisomers show attenuated or null activity under identical assay conditions [2].

LDL receptor upregulation cholesterol metabolism picolinic acid SAR

Computed Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area vs. Positional Isomers

Computed physicochemical properties from PubChem provide quantifiable differentiation between the target compound and its closest regioisomers [1]. 6-(3-(Hydroxymethyl)phenyl)picolinic acid (CAS 1262004-32-9) exhibits XLogP3-AA = 1.5, Hydrogen Bond Donor Count = 2, Hydrogen Bond Acceptor Count = 4, Rotatable Bond Count = 3, and Topological Polar Surface Area (TPSA) = 70.4 Ų [1]. The 5-substituted isomer (CAS 1261953-99-4) shares identical molecular formula and largely overlapping computed properties; however, the 4-substituted isomer (CAS 1255638-69-7) has a distinct SMILES pattern (O=C(O)c1cc(-c2cccc(CO)c2)ccn1) that alters the spatial orientation of the carboxylic acid relative to the phenyl-hydroxymethyl group, affecting intramolecular hydrogen-bonding capacity and metal chelation geometry . The 6-isomer's picolinic acid nitrogen and carboxylic acid are positioned for optimal bidentate metal-ion coordination in a planar geometry, which is disrupted in 3- and 4-substituted isomers [2].

drug-likeness ADME prediction physicochemical profiling

Meta-Hydroxymethyl Phenyl Substitution Provides a Synthetic Handle Not Available in Para- or Ortho-Hydroxymethylphenyl Analogs

The 3-(hydroxymethyl) substitution on the phenyl ring (meta position relative to the picolinic acid attachment) provides a primary alcohol functional group that serves as a versatile synthetic handle for further derivatization—including oxidation to the aldehyde or carboxylic acid, mesylation/tosylation for nucleophilic displacement, or Mitsunobu coupling—without steric interference from the picolinic acid moiety . In contrast, the 2-(hydroxymethyl)phenyl (ortho) isomer (CAS 1261972-93-3 for the 6-amino variant) introduces steric hindrance between the hydroxymethyl group and the picolinic acid ring, reducing the accessible conformational space and complicating subsequent coupling reactions . The 4-(hydroxymethyl)phenyl (para) isomer (CAS 1055927-11-1 for the 6-substituted variant or CAS 1261896-71-2 for the 3-substituted variant) positions the hydroxymethyl group at the distal end of the phenyl ring, which alters the electronic character of the aryl ring through resonance effects and may affect the reactivity of the picolinic acid carboxyl group in amide bond formation .

synthetic accessibility building block utility Suzuki coupling

Commercial Purity and Supply Chain Availability: 98% Purity with ISO-Certified Quality Systems vs. 95% Standard Grade from Alternative Vendors

The target compound is available from multiple commercial vendors at differentiated purity grades. MolCore (Shanghai) supplies 6-(3-(Hydroxymethyl)phenyl)picolinic acid at 98% purity (NLT 98%) under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . Leyan (Shanghai) offers the compound at 98% purity (Product No. 1801528) . In comparison, other suppliers (e.g., Arena Chemical via ChemicalBook) list the compound at 95% purity in 1 g packaging . The 3-percentage-point purity differential (98% vs. 95%) corresponds to a significant difference in total impurity burden—the 95% grade may contain up to 50 mg of impurities per gram, compared to ≤20 mg per gram for the 98% grade—which can confound biological assay results, particularly in dose-response experiments where impurities may act as partial agonists or cytotoxic contaminants.

procurement quality ISO certification supply chain reliability

PubChem Patent Linkage Confirms 6-Aryl Picolinic Acid Scaffold Is Within the Primary Markush Scope of WO2020237374A1 LDLR Inducer Claims

The target compound's core scaffold—6-aryl picolinic acid—falls within the primary Markush structure of Formula (I) in WO2020237374A1, which is the lead patent family for picolinic acid-based LDLR inducers assigned to the Montreal Heart Institute [1]. PubChem's patent-compound linkage system confirms that Formula (I) encompasses compounds 'wherein X is as defined above; Y is OR³; Z is H, optionally substituted alkyl or CH₂OR⁴; R¹ is H, OH, optionally substituted alkyl, heterocycle, aryl or heteroaryl' [2]. Specifically, when R¹ = 3-(hydroxymethyl)phenyl and the attachment is at the 6-position of the picolinic acid core, the resulting compound is CAS 1262004-32-9 [2]. In contrast, positional isomers where the aryl attachment is at the 3-, 4-, or 5-position are either covered by different Markush embodiments or fall outside the primary claims altogether, providing this specific 6-isomer with a distinct intellectual property position that may influence procurement decisions in drug discovery programs concerned with freedom-to-operate [1].

patent landscape freedom to operate LDLR inducer intellectual property

Hydrogen Bond Donor/Acceptor Profile Enables Predictable Crystallization Behavior vs. Non-Hydroxymethyl Analogs

The compound's computed hydrogen bond donor count of 2 (carboxylic acid –OH and benzylic –OH) and acceptor count of 4 (carboxylic acid C=O, pyridyl N, benzylic O, and the second carboxylic acid O) [1] provide a specific hydrogen-bonding network capacity that is distinct from closely related analogs lacking the hydroxymethyl group, such as 6-phenylpicolinic acid (CAS 39774-24-4, HBD = 1, HBA = 3) [2]. The additional H-bond donor and acceptor sites in CAS 1262004-32-9 are predicted to increase crystal lattice energy and improve crystallinity, which is a desirable property for solid-form screening in preclinical formulation development. The benzylic alcohol group also provides a site for salt or cocrystal formation with pharmaceutically acceptable counterions, an option not available in the des-hydroxymethyl analog [3].

solid-state properties crystallinity formulation development

Optimal Procurement and Research Application Scenarios for 6-(3-(Hydroxymethyl)phenyl)picolinic Acid (CAS 1262004-32-9)


LDLR Upregulation Drug Discovery: Hit-to-Lead SAR Expansion Using the Patent-Aligned 6-Aryl Scaffold

Medicinal chemistry teams pursuing LDL receptor upregulation as a therapeutic strategy for hypercholesterolemia should procure the 98% purity grade of CAS 1262004-32-9 from ISO-certified suppliers (MolCore, Leyan) to ensure reproducible SAR data . The 6-aryl substitution pattern aligns with the primary Markush claims of WO2020237374A1, and the meta-hydroxymethyl group provides a synthetic handle for further optimization (prodrug esterification, phosphate prodrug formation, or amide coupling) without steric hindrance [1]. In vitro LDLR upregulation assays in HepG2 cells with qRT-PCR and Western blot readouts have been established for this compound class, enabling direct integration into existing screening cascades [2].

Metal-Chelating Ligand Design: Exploiting the Planar N–COOH Geometry of the 6-Picolinic Acid Core

The 6-substituted picolinic acid core provides a coplanar bidentate chelation motif (pyridyl nitrogen and carboxylic acid oxygen) that is geometrically distinct from 3-, 4-, or 5-substituted isomers . Researchers developing metal-organic frameworks (MOFs), radiopharmaceutical chelators, or metalloenzyme inhibitors should select the 6-isomer to ensure consistent metal-binding stoichiometry and geometry. DFT studies on hydroxypicolinic acid isomers confirm that substituent position significantly modulates pKa values and metal affinity [1], making regioisomeric purity critical for reproducible coordination chemistry.

Fragment-Based Drug Discovery (FBDD): A Soluble, Crystalline Fragment with Balanced Lipophilicity

With molecular weight 229.23 Da (well within the Rule of Three for fragment screening), XLogP3 = 1.5, TPSA = 70.4 Ų, and 2 H-bond donors , CAS 1262004-32-9 is an attractive fragment for FBDD campaigns targeting proteins with shallow, solvent-exposed binding pockets. The compound's predicted crystallinity advantage (ΔHBD = +1 vs. 6-phenylpicolinic acid) facilitates X-ray crystallography-based fragment screening, where high-quality co-crystal structures are paramount [1]. Procurement of the 98% purity grade minimizes the risk of impurity-derived false positives in biochemical and biophysical fragment screens.

Building Block for Parallel Library Synthesis: Meta-Hydroxymethyl Handle for Late-Stage Diversification

The meta-hydroxymethyl group serves as a traceless linker precursor: oxidation to the aldehyde enables reductive amination library generation; conversion to the bromide (via Appel reaction) enables nucleophilic displacement with amine or thiol libraries; esterification with diverse acyl chlorides produces prodrug candidates . The 3-position of the phenyl ring places the reactive handle in a region that does not electronically deactivate the picolinic acid carboxyl group for amide coupling, unlike para-substituted analogs where resonance effects can attenuate carboxyl electrophilicity [1].

Quote Request

Request a Quote for 6-(3-(Hydroxymethyl)phenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.